molecular formula C16H18N2OS B1260332 N-methyl-3-(5-oxo-10-phenothiazinyl)-1-propanamine

N-methyl-3-(5-oxo-10-phenothiazinyl)-1-propanamine

Cat. No. B1260332
M. Wt: 286.4 g/mol
InChI Key: CRUIFUVNTJOTFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-3-(5-oxo-10-phenothiazinyl)-1-propanamine is a member of phenothiazines.

Scientific Research Applications

Antimicrobial and Anticancerous Activities

Phenothiazines, to which N-methyl-3-(5-oxo-10-phenothiazinyl)-1-propanamine is structurally related, have been identified for their antimicrobial and anticancerous properties. Studies highlight the ability of certain phenothiazines to interact with cellular processes, showing efficacy against microbial infections and exhibiting potential anticancer activities. These compounds can interfere with DNA and proteins, offering a basis for developing clinical applications against various diseases. The antimicrobial property, in particular, suggests a role in combating resistant infections, underscoring the need for further exploration of these compounds in the management of microbial diseases (Gangopadhyay & Karmakar, 2010).

Neuroprotective and Neurotoxicity Research

Phenothiazines have been involved in neuroimaging research, particularly concerning substances like MDMA, which shares some structural similarities with N-methyl-3-(5-oxo-10-phenothiazinyl)-1-propanamine. These studies often focus on the drug's impact on brain serotonin transporters and receptors, providing insights into long-lasting alterations in serotonergic function. This research has implications for understanding the neuroprotective or neurotoxic effects of related compounds, suggesting potential areas of study for N-methyl-3-(5-oxo-10-phenothiazinyl)-1-propanamine in terms of brain function and structural impact (R. Cowan, 2006).

Modulation of Cell Permeability

Phenothiazines have been noted for their ability to modify cell permeability, showcasing broad-spectrum antimicrobial activity. This characteristic suggests that N-methyl-3-(5-oxo-10-phenothiazinyl)-1-propanamine could potentially be used to enhance the efficacy of conventional antibiotics, reverse natural resistance to specific antibiotics, and exhibit strong activity against multi-drug resistant forms of pathogens. Such properties highlight the compound's potential in addressing critical public health issues related to resistant infections (J. Kristiansen & L. Amaral, 1997).

properties

Product Name

N-methyl-3-(5-oxo-10-phenothiazinyl)-1-propanamine

Molecular Formula

C16H18N2OS

Molecular Weight

286.4 g/mol

IUPAC Name

N-methyl-3-(5-oxophenothiazin-10-yl)propan-1-amine

InChI

InChI=1S/C16H18N2OS/c1-17-11-6-12-18-13-7-2-4-9-15(13)20(19)16-10-5-3-8-14(16)18/h2-5,7-10,17H,6,11-12H2,1H3

InChI Key

CRUIFUVNTJOTFY-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C2=CC=CC=C2S(=O)C3=CC=CC=C31

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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